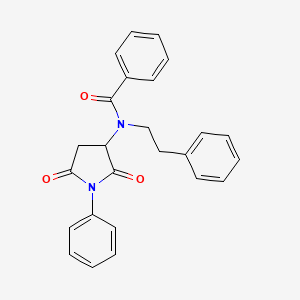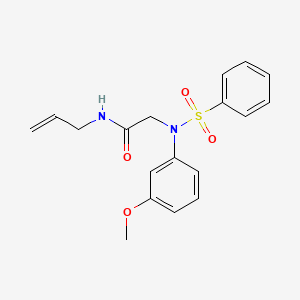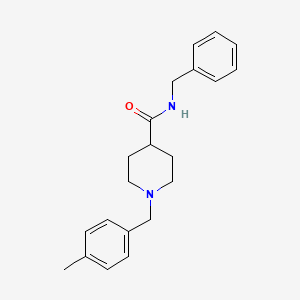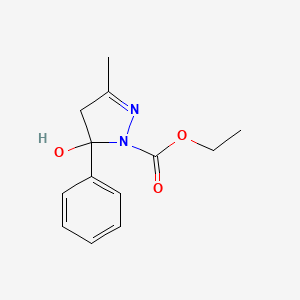![molecular formula C15H14ClN3O B5010561 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which plays a crucial role in gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. These effects make it a promising candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One area of research is the development of new anti-cancer drugs based on this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine, particularly in cancer research. Its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms involved in cancer cell growth and the development of new anti-cancer drugs. Further research is needed to fully understand the potential applications of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde with hydrazine hydrate and acetic anhydride. The resulting product is a yellow crystalline solid with a melting point of 226-228°C.
Applications De Recherche Scientifique
The potential applications of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in scientific research are vast. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-11(13-6-4-8-17-10-13)18-19-15(20)9-12-5-2-3-7-14(12)16/h2-8,10H,9H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPMAQAITXJFLN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1Cl)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1Cl)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)
![3-(2-chloro-5-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5010485.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)

![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)


![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)